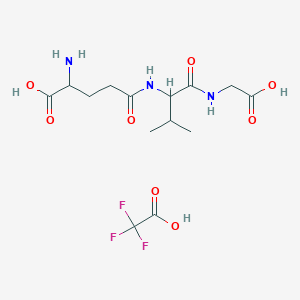

H-DL-gGlu-DL-Val-Gly-OH.TFA

Description

Contextualization within γ-Glutamyl Peptide Chemistry

Gamma-glutamyl peptides are a class of peptides characterized by an unconventional peptide bond between the gamma-carboxyl group of a glutamate (B1630785) residue and the amino group of an amino acid. acs.orgnih.gov This is distinct from the typical alpha-peptide bond found in most proteins and peptides. The most well-known member of this family is glutathione (B108866) (γ-L-glutamyl-L-cysteinylglycine), a critical antioxidant in virtually all forms of life. nih.govnih.govnih.gov The unique γ-bond provides these peptides with high stability and resistance to degradation by general gastrointestinal peptidases. acs.org

These peptides are naturally present in a variety of food sources and are produced by microorganisms. acs.org For instance, the yeast Saccharomyces cerevisiae can synthesize γ-EVG through multiple metabolic pathways. acs.orgnih.gov Understanding the synthesis of these peptides is crucial for their production and study. Synthesis can occur through several routes:

Enzymatic Synthesis: γ-glutamyltranspeptidases (GGT) are key enzymes that catalyze the transfer of a γ-glutamyl group from a donor, like glutamine or glutathione, to an acceptor amino acid or peptide. nih.govacs.orgnih.govfrontiersin.org This method has been optimized for the production of γ-EVG. acs.orggoogle.com

Microbial Synthesis: In organisms like yeast, γ-EVG is produced through complex pathways. One route involves the enzymes glutamate-cysteine ligase (GCL) and glutathione synthetase (GS), which use glutamate, valine, and glycine (B1666218) as precursors. acs.orgnih.gov An alternative pathway involves the transfer of the γ-glutamyl moiety from glutathione to the dipeptide Val-Gly, a reaction mediated by the (Dug2p-Dug3p)2 complex. acs.orgnih.gov

The table below summarizes the identified biosynthetic pathways for γ-EVG in the yeast Saccharomyces cerevisiae.

| Synthesis Pathway | Key Enzymes/Complexes | Precursors | Reference |

| De Novo Synthesis | Glutamate-cysteine ligase (GCL), Glutathione synthetase (GS) | Glutamate, Valine, Glycine | acs.orgnih.gov |

| Glutathione-Dependent Transfer | (Dug2p-Dug3p)2 complex | Glutathione (GSH), Val-Gly | acs.orgnih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H22F3N3O8 |

|---|---|

Molecular Weight |

417.33 g/mol |

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C12H21N3O6.C2HF3O2/c1-6(2)10(11(19)14-5-9(17)18)15-8(16)4-3-7(13)12(20)21;3-2(4,5)1(6)7/h6-7,10H,3-5,13H2,1-2H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21);(H,6,7) |

InChI Key |

HAYHYAMYECGVKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Stereochemical Considerations in H Dl Gglu Dl Val Gly Oh.tfa

Implications of DL-Stereoisomerism for Peptide Structure and Interactions

The inclusion of both D- and L-amino acids within a peptide chain has significant consequences for its three-dimensional structure and, subsequently, its biological and chemical interactions. Unlike homochiral peptides composed exclusively of L-amino acids, which readily adopt well-defined secondary structures like α-helices and β-sheets, heterochiral peptides often exhibit altered conformational preferences. rsc.orgnih.govnih.gov

The presence of a D-amino acid can induce unique turns and folds in the peptide backbone. rsc.orgnih.gov For instance, the introduction of a D-amino acid can stabilize β-turn structures, which are crucial for the folding and activity of many peptides and proteins. rsc.orgnih.gov Conversely, incorporating a D-amino acid into a sequence that would otherwise form a stable α-helix or β-sheet can disrupt these structures. mdpi.comresearchgate.net This disruption arises from the altered orientation of the D-amino acid's side chain relative to the peptide backbone, which interferes with the specific hydrogen bonding patterns required for these regular secondary structures.

These conformational changes directly impact how the peptide interacts with other molecules, particularly chiral entities such as biological receptors, enzymes, and other peptides. The stereochemistry of a peptide is a critical determinant of its biological activity. nih.gov For a peptide to bind effectively to its target, a precise three-dimensional arrangement of its functional groups is necessary. The presence of D-amino acids can either enhance or diminish this binding. In some cases, the incorporation of a D-amino acid can lead to increased resistance to enzymatic degradation by proteases, which are typically specific for L-amino acid substrates. rsc.orgnih.gov This increased stability can be a desirable property in the development of therapeutic peptides.

The mixture of diastereomers in a sample of H-DL-gGlu-DL-Val-Gly-OH.TFA means that the bulk material will have an averaged set of properties, while individual molecules will have distinct structures and interaction profiles. The specific combination of stereoisomers (e.g., L-gGlu-D-Val-Gly, D-gGlu-L-Val-Gly, L-gGlu-L-Val-Gly, and D-gGlu-D-Val-Gly) will each have a unique three-dimensional shape and, therefore, potentially different biological activities and physical properties.

Analytical Methodologies for Stereoisomer Distinction and Enantiomeric Purity Assessment in Research

Given the profound impact of stereochemistry on a peptide's function, the ability to separate, identify, and quantify the different stereoisomers is of paramount importance in research and pharmaceutical applications. nih.govresearchgate.netdntb.gov.ua A variety of analytical techniques are employed for the chiral analysis of peptides.

Chiral Chromatography stands as a primary method for separating stereoisomers. chromatographytoday.comnih.govpepdd.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers and diastereomers. chromatographytoday.comsigmaaldrich.comchiraltech.com CSPs are designed to interact differently with the various stereoisomers, leading to different retention times and thus separation. chromatographytoday.comsigmaaldrich.com

Mass Spectrometry (MS) , particularly when coupled with a separation technique like HPLC or capillary electrophoresis, is another cornerstone for peptide analysis. digitellinc.comdigitellinc.comnih.gov While MS itself does not inherently distinguish between enantiomers, tandem mass spectrometry (MS/MS) can sometimes differentiate diastereomers based on their fragmentation patterns. nih.govacs.org Ion mobility spectrometry-mass spectrometry (IMS-MS) offers an additional dimension of separation based on the shape and size of the ions in the gas phase, which can be effective for separating peptide isomers. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation and can be used to distinguish between diastereomers. jeol.combruker.comresearchgate.net The different spatial arrangement of atoms in diastereomers leads to distinct chemical shifts and coupling constants in their NMR spectra. jeol.comnih.gov For enantiomers, which have identical spectra in an achiral solvent, chiral derivatizing agents or chiral solvating agents can be used to induce diastereomeric interactions that result in distinguishable NMR signals. jeol.com

The table below summarizes these key analytical methodologies.

| Analytical Methodology | Principle of Stereoisomer Distinction | Key Applications in Peptide Analysis |

|---|---|---|

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Differential interaction of stereoisomers with a chiral stationary phase, leading to different retention times. | Separation and quantification of enantiomers and diastereomers; assessment of enantiomeric purity. |

| Mass Spectrometry (MS) coupled with separation techniques | Differentiation of diastereomers based on fragmentation patterns (MS/MS) or ion mobility (IMS-MS). | Identification and structural characterization of stereoisomers; analysis of complex peptide mixtures. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinct chemical shifts and coupling constants for diastereomers; use of chiral auxiliaries to differentiate enantiomers. | Detailed structural elucidation of peptides in solution; determination of stereochemical configuration. |

Biosynthetic and Enzymatic Pathways of γ Glutamyl Valyl Glycine

Natural Occurrence and Discovery Contexts in Biological Matrices

γ-Glutamyl-Valyl-Glycine (γ-EVG) is a naturally occurring tripeptide that has been identified in a variety of biological sources, particularly in fermented foods and certain seafoods. researchgate.net Its presence is often associated with "kokumi," a Japanese term describing the enhancement of richness, thickness, and continuity of taste in food. nih.gov

Initial discoveries identified γ-EVG in items such as scallops, garlic, fish sauces, and fermented products like miso. Quantitative studies using high-performance liquid chromatography-tandem mass spectrometry have confirmed its distribution. For instance, raw and dried scallops were found to contain 0.26 and 2.5 μmole/kg of γ-EVG, respectively. researchgate.net The peptide is found in higher concentrations in many fermented foods. researchgate.net Commercial fish sauces show γ-EVG concentrations from 0.04 to 1.26 mg/dL, and it is widely distributed in soy sauces at levels between 0.15 and 0.61 mg/dl. researchgate.net Studies on various cheeses have also revealed its presence, with ewe milk cheeses containing 0.35 to 0.59 μg/g, while it was not detectable in the cow milk cheeses tested. The formation of γ-glutamyl peptides in cheese is thought to be synthesized by γ-glutamyltransferase (GGT) from fungi such as Penicillium roqueforti. nih.gov

| Biological Matrix | Reported Concentration | Reference |

|---|---|---|

| Raw Scallops | 0.26 μmole/kg | researchgate.net |

| Dried Scallops | 2.5 μmole/kg | researchgate.net |

| Fish Sauces | 0.04 - 1.26 mg/dL | researchgate.net |

| Soy Sauces | 0.15 - 0.61 mg/dL | researchgate.net |

| Ewe Milk Cheeses | 0.35 - 0.59 μg/g | |

| Beer | Detected | researchgate.net |

| Fermented Shrimp Pastes | Detected | researchgate.net |

Pathways in Microorganisms (e.g., Saccharomyces cerevisiae)

Research in the yeast Saccharomyces cerevisiae has been pivotal in elucidating the biosynthetic pathways of γ-EVG. nih.govresearchgate.netnih.gov Studies have demonstrated that wild-type yeast cells can produce this peptide during cultivation in minimal synthetic medium. nih.govnih.gov Two primary and distinct biosynthetic pathways for γ-EVG have been identified in this organism. nih.govresearchgate.netnih.gov The first pathway is analogous to the synthesis of glutathione (B108866) (GSH), while the second involves the transfer of a γ-glutamyl group from pre-existing GSH to a dipeptide acceptor. nih.govplos.org

One major pathway for γ-EVG synthesis is a side reaction of the well-known glutathione (GSH) biosynthetic pathway. nih.govplos.org This process relies on the broad substrate specificity of the two key enzymes involved in GSH synthesis: Glutamate-Cysteine Ligase (GCL, encoded by the GSH1 gene in yeast) and Glutathione Synthetase (GS, encoded by GSH2). nih.govresearchgate.net

The canonical GSH synthesis involves two steps:

GCL catalyzes the formation of γ-glutamylcysteine (γ-GC) from glutamate (B1630785) and cysteine. nih.gov

GS then adds glycine (B1666218) to γ-GC to form glutathione (γ-Glu-Cys-Gly). nih.gov

In the synthesis of γ-EVG, the first enzyme, GCL (Gsh1p), demonstrates relaxed substrate specificity by ligating glutamate with valine instead of cysteine, producing the dipeptide γ-glutamyl-valine (γ-EV). nih.gov Subsequently, the second enzyme, GS (Gsh2p), recognizes γ-EV as a substrate and catalyzes its ligation with glycine to form the final tripeptide, γ-Glu-Val-Gly. nih.govresearchgate.netnih.gov This pathway proceeds via the formation of γ-EV as an intermediate, using glutamate, valine, and glycine as direct precursors. nih.govplos.org Overexpression of both GSH1 and GSH2 genes in yeast has been shown to increase the production of γ-EVG, confirming the involvement of this pathway. plos.org

Alternative pathways for γ-glutamyl peptide formation are linked to the metabolism and degradation of glutathione. nih.gov The enzyme γ-glutamyltransferase (GGT, encoded by ECM38 in yeast) is known to transfer the γ-glutamyl moiety from GSH to various amino acids or peptides. nih.govplos.org This mechanism contributes to the synthesis of the intermediate dipeptide γ-EV by transferring the γ-glutamyl group from GSH to free valine. nih.govresearchgate.netnih.gov

The biosynthesis of γ-EVG is intrinsically linked to the metabolism of its constituent amino acids and related peptides. The key precursors and intermediates are glutamate, valine, glycine, glutathione (GSH), γ-glutamyl-valine (γ-EV), and valyl-glycine (Val-Gly). nih.govresearchgate.net

The two principal pathways can be summarized as:

Pathway A (GCL/GS-dependent): This pathway starts with the individual amino acids.

Glutamate + Valine → γ-Glu-Val (catalyzed by GCL/Gsh1p)

γ-Glu-Val + Glycine → γ-Glu-Val-Gly (catalyzed by GS/Gsh2p)

Pathway B (GSH-dependent transfer): This pathway utilizes pre-formed peptides.

GSH + Val-Gly → γ-Glu-Val-Gly + Cys-Gly (catalyzed primarily by the (Dug2p-Dug3p)₂ complex)

The formation of the intermediate γ-EV can also occur via GGT (Ecm38p) or the (Dug2p-Dug3p)₂ complex transferring a γ-glutamyl group from GSH to valine. nih.govnih.gov The dipeptide Val-Gly serves as a direct precursor in Pathway B. nih.gov Experiments have shown that yeast cells can be cultivated in medium supplemented with γ-EV or Val-Gly to trace their roles as precursors for γ-EVG synthesis. nih.gov

| Pathway | Key Enzymes | Precursors | Intermediate(s) | Final Product | Reference |

|---|---|---|---|---|---|

| A: GCL/GS-Dependent Synthesis | Glutamate-Cysteine Ligase (Gsh1p), Glutathione Synthetase (Gsh2p) | Glutamate, Valine, Glycine | γ-Glu-Val | γ-Glu-Val-Gly | nih.govresearchgate.netplos.org |

| B: GSH-Dependent Transfer | (Dug2p-Dug3p)₂ complex | Glutathione (GSH), Valyl-Glycine (Val-Gly) | None | γ-Glu-Val-Gly | nih.govresearchgate.netnih.gov |

Enzymatic Regulation and Factors Influencing Biosynthesis

The contribution of each biosynthetic pathway to the intracellular pool of γ-EVG is not static; it is dynamically regulated by cultivation conditions. researchgate.net The availability of specific precursors in the growth medium significantly influences which pathway predominates. nih.govresearchgate.net

For example, the composition of the nitrogen source in the culture medium can affect peptide concentrations. nih.govresearchgate.net When yeast cells are grown in a minimal synthetic medium (SD medium), they produce a baseline level of γ-EVG. nih.gov Supplementing this medium with precursors can shift the synthesis. Cultivating yeast in a medium containing valine and glycine promotes the GCL/GS-dependent pathway. nih.gov Conversely, the presence of the dipeptide Val-Gly in the medium would favor the GSH-dependent transfer pathway mediated by the Dug2p-Dug3p complex. researchgate.net

The regulation of the enzymes themselves also plays a critical role. GCL activity is known to be the rate-limiting step in glutathione synthesis and is subject to feedback inhibition by GSH. wikipedia.orgnih.gov This suggests that high intracellular levels of GSH might limit the GCL-dependent pathway for γ-EVG synthesis, potentially favoring the GSH-degradation/transfer pathways. Furthermore, factors that induce the DUG pathway, such as sulfur limitation, could enhance γ-EVG production through the (Dug2p-Dug3p)₂ complex. nih.gov The enzymatic synthesis of γ-EVG using bacterial GGT is also influenced by factors such as pH, enzyme concentration, and the presence of metal cations like Na⁺ and Mg²⁺, which can improve the transpeptidation reaction. nih.govacs.org

Chemical and Chemoenzymatic Synthesis of H Dl Gglu Dl Val Gly Oh.tfa

Solid-Phase Peptide Synthesis (SPPS) Methodologies for γ-EVG and Analogs

Solid-phase peptide synthesis (SPPS) stands as a cornerstone for creating peptides like γ-glutamyl-valyl-glycine (γ-EVG) by sequentially adding amino acids to a growing peptide chain anchored to an insoluble resin support. neulandlabs.combachem.com This method simplifies the purification process by allowing for the removal of excess reagents and by-products through simple washing steps. bachem.com The entire process, from anchoring the first amino acid to the final cleavage, can be automated, making it highly efficient for producing high-purity peptides. neulandlabs.combachem.com

Protecting Group Strategies and Resin Selection in Fmoc/Boc Chemistry

The success of SPPS hinges on the judicious use of protecting groups to prevent unwanted side reactions at the reactive termini and side chains of the amino acids. cpcscientific.combiosynth.com The two most common orthogonal strategies are Fmoc/tBu and Boc/Bzl. biosynth.comiris-biotech.de

Fmoc/tBu Strategy: This is the most widely used approach in modern SPPS. iris-biotech.deub.edu The α-amino group is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and typically removed using a piperidine (B6355638) solution. iris-biotech.deub.edu Permanent side-chain protecting groups, such as the tert-butyl (tBu) group for the carboxyl functions of glutamic acid, are acid-labile and are removed at the end of the synthesis. iris-biotech.de

Boc/Bzl Strategy: This older, quasi-orthogonal strategy employs the acid-sensitive tert-butoxycarbonyl (Boc) group for the α-amino terminus and benzyl (B1604629) (Bzl)-based groups for side-chain protection. iris-biotech.decreative-peptides.com Selective deprotection is achieved by using different strengths of acid. biosynth.com

The choice of resin is another critical factor, influencing cleavage conditions and the final C-terminal functionality of the peptide. fluorochem.co.uk For synthesizing a peptide with a C-terminal carboxylic acid like H-DL-gGlu-DL-Val-Gly-OH, Wang resin or 2-chlorotrityl chloride resin are common choices. biotage.combiosynth.com Wang resin is a popular option, though loading the first amino acid can sometimes be challenging. biotage.com The 2-chlorotrityl chloride resin offers the advantage of allowing peptide cleavage under very mild acidic conditions, which can be beneficial for sensitive sequences. biotage.combiosynth.com

| Strategy | α-Amino Protection | Side-Chain Protection | Deprotection Conditions | Common Resins |

| Fmoc/tBu | Fmoc (Base-labile) | tBu, Trt (Acid-labile) | Piperidine (Fmoc), TFA (tBu, Trt, cleavage) | Wang, 2-Chlorotrityl |

| Boc/Bzl | Boc (Acid-labile) | Bzl (Acid-labile) | TFA (Boc), HF (Bzl, cleavage) | Merrifield, PAM |

Table 1: Comparison of Fmoc/tBu and Boc/Bzl Protecting Group Strategies in SPPS

Cleavage and Deprotection Techniques Utilizing Trifluoroacetic Acid (TFA)

At the culmination of the peptide synthesis, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed. neulandlabs.com Trifluoroacetic acid (TFA) is a strong acid commonly employed for this final deprotection and cleavage step, particularly in the Fmoc/tBu strategy. advancedchemtech.comnih.govacs.org A "cleavage cocktail" is typically used, consisting of TFA mixed with scavengers. youtube.com These scavengers, such as triisopropylsilane (B1312306) (TIS) and water, are crucial for quenching reactive cationic species that are generated during the removal of protecting groups and could otherwise lead to undesired side products. youtube.com The cleavage process involves treating the resin-bound peptide with the TFA cocktail for a specific duration, after which the cleaved peptide is precipitated, often with cold ether, and then collected. youtube.com The high volatility of TFA facilitates its removal from the final peptide product. advancedchemtech.com

| Component | Function | Reference |

| Trifluoroacetic Acid (TFA) | Strong acid for cleaving the peptide from the resin and removing acid-labile protecting groups. | advancedchemtech.comnih.gov |

| Triisopropylsilane (TIS) | Scavenger to capture carbocations generated during deprotection. | youtube.com |

| Water | Acts as a proton source and helps to mediate the reaction. | youtube.com |

| Dithiothreitol (DTT) | Reducing agent, often used for peptides containing cysteine to prevent oxidation. | acs.org |

Table 2: Common Components of a TFA Cleavage Cocktail

Challenges and Optimization in SPPS for γ-Glutamyl Peptides

The synthesis of γ-glutamyl peptides presents specific challenges. One significant issue is the potential for side reactions, such as the formation of pyroglutamic acid from an N-terminal glutamine residue. sigmaaldrich.com Additionally, the synthesis of hydrophobic peptides can be problematic due to aggregation on the resin, which hinders reaction kinetics. nih.gov Optimization strategies to overcome these challenges include the use of specialized solvents and additives to improve solvation, and careful selection of protecting groups to minimize side reactions. nih.gov For instance, in classical solution-phase synthesis, the use of picolyl or 4-nitrobenzyl esters for carboxy-terminal protection has been explored, although final deprotection proved challenging in some cases. lsbu.ac.uk The use of a tertiary-butyl ester for carboxy-terminal protection was found to simplify the final deprotection step. lsbu.ac.uk

Chemoenzymatic and Solution-Phase Synthesis Approaches

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods. nih.govnih.gov For γ-glutamyl peptides, enzymes like γ-glutamyltranspeptidase (GGT) can catalyze the transfer of a γ-glutamyl group from a donor like glutathione (B108866) to an acceptor amino acid or peptide. nih.govnih.gov In Saccharomyces cerevisiae, two pathways for the biosynthesis of γ-Glu-Val-Gly have been identified. One involves the synthesis of γ-Glu-Val by glutamate-cysteine ligase (GCL) or GGT, followed by the addition of glycine (B1666218) by glutathione synthetase (GS). nih.gov This enzymatic approach offers high specificity and can be an alternative to purely chemical methods.

Solution-phase peptide synthesis, while more labor-intensive than SPPS, remains a viable method, particularly for large-scale production. rsc.orgslideshare.net This "classical" approach involves coupling protected amino acids in a suitable solvent, followed by purification of the intermediate product at each step. lsbu.ac.uk While it avoids the use of a solid support, it requires careful purification techniques like crystallization or chromatography after each coupling reaction. rsc.org

Purification and Isolation Strategies for Synthetic γ-EVG

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target peptide, truncated or deleted sequences, and by-products from the cleavage process. sigmaaldrich.com Therefore, a robust purification strategy is essential to isolate the desired H-DL-gGlu-DL-Val-Gly-OH.

The most common method for purifying peptides is reverse-phase high-performance liquid chromatography (RP-HPLC). acs.orgsigmaaldrich.com This technique separates the peptide from impurities based on its hydrophobicity. The crude peptide is dissolved in an aqueous solution, often containing a small amount of TFA as an ion-pairing agent, and loaded onto a column packed with a nonpolar stationary phase. acs.org The peptide is then eluted using a gradient of an organic solvent, such as acetonitrile (B52724), also containing TFA. sigmaaldrich.com Fractions are collected and analyzed for purity, typically by mass spectrometry, and the pure fractions are pooled and lyophilized to yield the final peptide as a fluffy powder. sigmaaldrich.com In some classical synthesis approaches, purification of intermediates was achieved through crystallization or by forming salts, which facilitated their isolation. lsbu.ac.uk

Structural and Conformational Characterization of γ Glutamyl Valyl Glycine and Its Complexes

Experimental Structural Elucidation Techniques for γ-EVG

The three-dimensional structure of γ-EVG, both in isolation and in complex with its receptor, has been investigated using a combination of cutting-edge experimental techniques. These methods provide critical insights into the peptide's conformation and how it interacts with its biological target.

Cryo-Electron Microscopy (Cryo-EM) Studies of Receptor-Peptide Complexes

A landmark achievement in understanding the action of γ-EVG has been the determination of the cryo-electron microscopy (cryo-EM) structure of the human calcium-sensing receptor (CaSR) in complex with γ-EVG. A 2025 study provided a high-resolution structure at 3.55 Å, revealing the precise binding mode of the peptide. nih.govresearchgate.net

The CaSR is a class C G-protein-coupled receptor (GPCR) with a large extracellular domain, known as the Venus flytrap (VFT) domain, which is where γ-EVG binds. The cryo-EM structure shows that γ-EVG docks into the orthosteric ligand-binding site within the VFT domain. nih.govresearchgate.net Each of the three amino acid residues of γ-EVG makes critical contacts with the receptor:

The γ-glutamyl residue's amino group forms hydrogen bonds with Ala168 and Glu297 of the CaSR. researchgate.net

The valine residue is nestled in a hydrophobic pocket.

The C-terminal glycine (B1666218) also contributes to the binding, with its free carboxyl terminus being important for activity. nih.gov

This structural data confirms that γ-EVG acts as a positive allosteric modulator (PAM) of the CaSR, meaning it enhances the receptor's sensitivity to its primary ligand, calcium. researchgate.net The key interacting residues identified in the cryo-EM structure are presented in the table below.

| Interacting Residue in CaSR | Type of Interaction with γ-EVG | Reference |

| Pro39 | Hydrophobic | nih.gov |

| Phe42 | Hydrophobic | nih.gov |

| Arg66 | Hydrogen Bond | nih.gov |

| Ser147 | Hydrogen Bond | nih.gov |

| Glu297 | Hydrogen Bond with γ-Glu amino group | nih.govresearchgate.net |

| Ala168 | Hydrogen Bond with γ-Glu amino group | researchgate.net |

Spectroscopic Analyses (e.g., Nuclear Magnetic Resonance, Circular Dichroism) for Conformational Analysis

While cryo-EM provides a static picture of the bound state, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful tools for studying the conformation and dynamics of peptides in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the three-dimensional structure and flexibility of peptides. nih.gov For a small peptide like γ-EVG, 2D NMR experiments such as TOCSY and NOESY would be used to assign proton resonances and measure through-bond and through-space correlations, respectively. These correlations can be used to calculate structural restraints (distances and dihedral angles) to generate an ensemble of conformations that the peptide adopts in solution. nih.gov Such studies on related glutamic acid analogues have shown that the molecule exists in an equilibrium of different conformations defined by the torsion angles of the backbone. rsc.org

Circular Dichroism (CD) spectroscopy is a sensitive technique for monitoring the secondary structure of peptides. nih.gov The far-UV CD spectrum (typically 190-250 nm) can indicate the presence of ordered structures like α-helices or β-sheets, or a lack thereof in the case of a random coil. For a short and flexible peptide like γ-EVG, the CD spectrum in an aqueous solution would likely be characteristic of a disordered or random coil conformation. However, upon binding to its receptor, a conformational change may occur, which could be detected by CD. nih.govrsc.org

Computational Modeling and Molecular Dynamics Simulations of γ-EVG Interactions

Computational methods are invaluable for complementing experimental data and providing a dynamic view of peptide-receptor interactions.

Molecular dynamics (MD) simulations can be used to model the behavior of γ-EVG and the CaSR over time, providing insights into the stability of the complex and the flexibility of the peptide in the binding pocket. nih.govresearchgate.net Starting with the cryo-EM structure, MD simulations can reveal the dynamic nature of the hydrogen bonds and hydrophobic interactions that hold the complex together. These simulations can also be used to study the conformational changes in the CaSR that are induced by γ-EVG binding, leading to receptor activation. nih.govresearchgate.net

Molecular docking is another computational technique that can predict the preferred binding orientation of a ligand to a receptor. For γ-EVG, docking studies would be used to screen different conformations of the peptide against the binding site of the CaSR to identify the most energetically favorable binding pose. The results of such studies are consistent with the experimental cryo-EM structure, showing the importance of the key interactions identified. mit.edu

Structure-Activity Relationship (SAR) Studies of γ-EVG and its Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding which parts of the γ-EVG molecule are essential for its activity and for designing new, more potent analogues. These studies involve systematically modifying the structure of the peptide and measuring the effect on its ability to activate the CaSR. nih.gov

Key findings from SAR studies on γ-EVG and other γ-glutamyl peptides include:

The N-terminal γ-L-glutamyl residue is essential. The γ-linkage is critical, and the L-configuration is required for high activity. researchgate.netnih.govjst.go.jp

The second residue plays a key role in potency. A moderately sized, aliphatic, neutral amino acid in the L-configuration, such as valine or leucine, at the second position leads to high activity. researchgate.netnih.gov Large hydrophobic, basic, or acidic residues at this position are generally not well-tolerated. nih.gov

A C-terminal carboxyl group is important. The presence of a third amino acid, particularly glycine with its free carboxyl group, substantially enhances the activity compared to the corresponding dipeptide (γ-Glu-Val). nih.govnih.govjst.go.jp

These SAR findings are strongly supported by the cryo-EM structure of the CaSR/γ-EVG complex, which shows how each part of the peptide is recognized by the receptor's binding pocket. nih.govresearchgate.net The table below summarizes the CaSR activation for γ-EVG and related peptides.

| Compound | Relative Kokumi Taste Intensity (GSH = 1) | CaSR EC50 (mM) | Reference |

| Glutathione (B108866) (γ-Glu-Cys-Gly) | 1 | 0.38 | nih.gov |

| γ-Glu-Val-Gly | 12.8 | 0.03 | nih.gov |

| γ-Glu-Val | - | 0.3 | nih.gov |

| γ-Glu-Nva-Gly | Potent | - | nih.govjst.go.jp |

| γ-Glu-Nva | Potent | - | nih.govjst.go.jp |

Data not available is represented by "-"

Biological and Biochemical Interactions of γ Glutamyl Valyl Glycine in Model Systems

Molecular Interactions with Receptors and Ion Channels

γ-Glu-Val-Gly's primary mode of action at the molecular level is through its interaction with the Calcium-Sensing Receptor (CaSR), a Class C G-protein-coupled receptor (GPCR). nih.govresearchgate.netresearchgate.net This interaction is fundamental to its biological effects, particularly its well-documented role as a "kokumi" substance, which enhances taste characteristics like mouthfulness, thickness, and continuity in foods. researchgate.netresearchgate.net

Research has firmly established that γ-Glu-Val-Gly is a potent agonist of the Calcium-Sensing Receptor. jst.go.jpnih.gov Studies using HEK-293 cells expressing CaSR demonstrate that this peptide, along with other γ-glutamyl peptides like glutathione (B108866) (GSH), activates the receptor. nih.govnih.gov The activation of CaSR by γ-Glu-Val-Gly is positively correlated with its sensory activity, suggesting that the perception of its "kokumi" effect is mediated through this receptor. researchgate.netnih.govresearchgate.net The peptide acts as a positive allosteric modulator, enhancing the receptor's sensitivity to its primary ligand, calcium (Ca²⁺), and other agonists. nih.govresearchgate.netnih.gov This modulation leads to downstream signaling events, including Ca²⁺-dependent intracellular calcium mobilization. nih.govnih.gov Among a wide range of γ-glutamyl peptides studied, γ-Glu-Val-Gly has been identified as having the most potent CaSR activity. nih.gov

The molecular basis for the interaction between γ-Glu-Val-Gly and CaSR has been elucidated through structural and mutagenesis studies. Like amino acids, γ-glutamyl peptides bind to the large extracellular Venus flytrap (VFT) domain of the CaSR. nih.govjst.go.jp This binding occurs at the orthosteric ligand binding site within the VFT domain. researchgate.net

Cryo-electron microscopy of the CaSR complexed with γ-Glu-Val-Gly has revealed the specific interactions at a structural level. researchgate.net Key residues in the CaSR's binding pocket that engage with the peptide include Pro39, Phe42, Arg66, Ser147, and Glu297. researchgate.net Mutagenesis experiments have confirmed the critical role of these residues in peptide binding. researchgate.net The interaction of γ-Glu-Val-Gly with this site functions as positive allosteric modulation (PAM), meaning it enhances the receptor's response to its main activators. nih.govresearchgate.net This mechanism is shared with L-amino acids, which also bind in the VFT domain and allosterically modulate the receptor. nih.govnih.gov The structural requirements for potent CaSR activity by γ-glutamyl peptides include an N-terminal γ-L-glutamyl residue and a moderately sized, neutral aliphatic substituent at the second residue, a description that fits γ-Glu-Val-Gly perfectly. nih.govresearchgate.net

Table 1: Summary of Molecular Interactions of γ-Glutamyl-Valyl-Glycine

| Parameter | Description | Supporting Evidence |

|---|---|---|

| Primary Target | Calcium-Sensing Receptor (CaSR) | A Class C G-protein-coupled receptor (GPCR) involved in calcium homeostasis and taste perception. nih.govnih.gov |

| Binding Domain | Venus Flytrap (VFT) Domain | The large extracellular bilobed domain responsible for ligand binding in Class C GPCRs. nih.govjst.go.jpresearchgate.net |

| Binding Site | Orthosteric Ligand Binding Site | Binds within the VFT domain at a site also recognized by amino acids. researchgate.net |

| Key Interacting Residues | Pro39, Phe42, Arg66, Ser147, Glu297 | Specific amino acid residues within the CaSR binding pocket that form interactions with the peptide. researchgate.net |

| Mechanism of Action | Positive Allosteric Modulator (PAM) | Enhances the receptor's sensitivity and response to primary agonists like Ca²⁺. nih.govresearchgate.netnih.gov |

Cellular Uptake and Transport Mechanisms in Model Organisms (e.g., yeast)

Studies in the model organism Saccharomyces cerevisiae (baker's yeast) have provided significant insights into the biosynthesis and transport of γ-Glu-Val-Gly. Wild-type yeast cells are capable of producing this peptide. nih.gov Research has identified two primary pathways for its formation:

De novo synthesis: This pathway involves the enzymes glutamate-cysteine ligase (Gsh1p) and glutathione synthetase (Gsh2p), using glutamate (B1630785), valine, and glycine (B1666218) as precursors. nih.govnih.govplos.org

GSH-dependent transfer: This pathway involves the transfer of a γ-glutamyl residue from glutathione (GSH) to the dipeptide Val-Gly, a reaction catalyzed mainly by the (Dug2p-Dug3p)₂ complex. nih.govnih.gov

Crucially, these studies also demonstrated that yeast cells can import γ-Glu-Val-Gly from the extracellular medium. nih.govnih.gov The transport of γ-Glu-Val-Gly into the cell is mediated by Opt1p, a transporter known to be a high-affinity glutathione (GSH) importer. nih.govresearchgate.net This indicates that γ-Glu-Val-Gly can utilize existing peptide transport systems, specifically those for the structurally related and vital antioxidant, glutathione. nih.govresearchgate.net The ability of γ-glutamyl transpeptidase to participate in amino acid transport has also been studied in other models, suggesting a broader role for this enzyme family in cellular uptake processes. nih.gov

Role in Intracellular Signaling Pathways and Regulatory Processes (e.g., antioxidant activity, neuroprotection in relevant models)

The activation of CaSR by γ-Glu-Val-Gly initiates downstream intracellular signaling cascades. One of the key consequences of its allosteric modulation of CaSR is the suppression of intracellular cyclic AMP (cAMP) levels. nih.govnih.gov This effect, coupled with the mobilization of intracellular calcium, demonstrates its ability to influence important cellular regulatory processes. nih.gov

While direct studies on the antioxidant activity of γ-Glu-Val-Gly are limited, γ-glutamyl peptides as a class are recognized for their antioxidant properties. nih.gov Peptides such as γ-glutamyl-tryptophan have shown strong antioxidant capabilities, including scavenging free radicals. nih.gov Poly-γ-glutamic acid produced by Bacillus species has also demonstrated significant in vitro antioxidant activity against various radicals. nih.gov Given that γ-Glu-Val-Gly is structurally related to glutathione—a cornerstone of cellular antioxidant defense—it is plausible that it contributes to redox balance, although this requires further specific investigation. nih.gov

The presence of various γ-glutamyl peptides in mammalian tissues, including the brain, suggests their potential involvement in signaling pathways. nih.gov However, a specific neuroprotective role for γ-Glu-Val-Gly has not been extensively documented in the reviewed literature.

Comparative Biochemical Activities with Related γ-Glutamyl Peptides (e.g., Glutathione)

A comparison between γ-Glu-Val-Gly and the well-known γ-glutamyl tripeptide, glutathione (γ-Glu-Cys-Gly or GSH), reveals both similarities and striking differences in their biochemical activities.

Both peptides are agonists for the Calcium-Sensing Receptor (CaSR) and are known to produce the "kokumi" sensation. researchgate.netnih.gov However, γ-Glu-Val-Gly is significantly more potent in this regard. Sensory analysis has estimated that γ-Glu-Val-Gly is 12.8 times stronger than GSH in producing an equivalent "kokumi" taste intensity. nih.gov This heightened potency is directly linked to its stronger activity as a CaSR agonist. nih.gov

While both peptides can modulate taste perception, their effects on specific ion channels can differ. For instance, in a study on rat taste cells, both GSH and γ-Glu-Val-Gly were found to cause a slight reduction in the current through the amiloride-sensitive epithelial sodium channel (ENaC), which is involved in salt taste perception. nih.gov This finding suggests that their enhancing effect on salty taste is not due to an increase in the activity of this specific sodium receptor. nih.gov

The biosynthesis of γ-Glu-Val-Gly in yeast can occur independently of or be dependent on GSH, highlighting the close metabolic relationship between these two tripeptides. nih.govnih.gov

Table 2: Comparative Biochemical Activities: γ-Glu-Val-Gly vs. Glutathione (GSH)

| Activity/Property | γ-Glutamyl-Valyl-Glycine (γ-Glu-Val-Gly) | Glutathione (γ-Glu-Cys-Gly; GSH) |

|---|---|---|

| Structure | Tripeptide (γ-Glu-Val-Gly) | Tripeptide (γ-Glu-Cys-Gly) |

| Primary Receptor | Calcium-Sensing Receptor (CaSR) nih.gov | Calcium-Sensing Receptor (CaSR) nih.gov |

| CaSR Agonist Potency | High; considered one of the most potent γ-glutamyl peptides. nih.gov | Moderate; serves as a benchmark for kokumi activity. nih.gov |

| "Kokumi" Sensation | Potent inducer; estimated to be 12.8 times stronger than GSH. nih.gov | Induces kokumi sensation. nih.gov |

| Cellular Transport | Can be imported by the GSH transporter Opt1p in yeast. nih.govresearchgate.net | Primary ligand for the Opt1p transporter in yeast. nih.gov |

| Primary Biological Role | Flavor modulation ("kokumi"); CaSR signaling. researchgate.net | Major intracellular antioxidant; detoxification; redox balance. nih.govmedigraphic.com |

Advanced Analytical Methodologies for Research Scale Detection and Quantification of γ Glutamyl Valyl Glycine

High-Performance Liquid Chromatography (HPLC) for Purity, Identity, and Chromatographic Resolution

High-performance liquid chromatography (HPLC) is a fundamental technique for the analysis and purification of peptides like γ-Glu-Val-Gly. google.comnih.gov It is used to assess the purity of synthetic peptide preparations and to identify the peptide in a mixture. google.comnih.gov

Different HPLC modes can be employed for peptide analysis:

Reversed-Phase HPLC (RP-HPLC): This is the most common mode for peptide separation and is based on the hydrophobicity of the molecules. nih.govgilson.com A non-polar stationary phase is used with a polar mobile phase. Peptides are retained on the column based on their hydrophobic character, with more hydrophobic peptides eluting later. gilson.com

Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge at a given pH. nih.govgilson.com

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. nih.gov

For the analysis of γ-Glu-Val-Gly, RP-HPLC is often used. For example, one method utilized a Synergi 4μ Hydro-RP 80A column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) to determine the amount of γ-Glu-Val-Gly in a reaction mixture. google.com The identity of the peptide peak can be confirmed by comparing its retention time to that of a known standard. youtube.com

Interactive Data Table: HPLC Parameters for γ-Glu-Val-Gly Analysis

| Parameter | Specification |

| Column Example | Synergi 4μ Hydro-RP 80A (4.6 mm x 250 mm, 4 µm) |

| Mobile Phase A | 50 mM sodium dihydrogen phosphate (pH 2.5) |

| Mobile Phase B | Mixture of Mobile Phase A and acetonitrile |

| Detection | UV-Vis (e.g., 210-280 nm) |

Other Chromatographic and Electrophoretic Techniques for Peptide Analysis

Besides LC-MS and HPLC, other techniques can be applied to the analysis of peptides.

Capillary Electrophoresis (CE):

Capillary electrophoresis is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. nih.govsciopen.com CE coupled with mass spectrometry (CE-MS) is a powerful tool for metabolomics and peptide analysis, offering an alternative to LC-MS, particularly for polar and charged molecules. nih.govresearchgate.net This technique can be effective in avoiding matrix effects that can sometimes interfere with LC-MS analysis. researchgate.net

Future Directions and Emerging Research Avenues for H Dl Gglu Dl Val Gly Oh.tfa

Development of Novel Synthetic and Chemoenzymatic Strategies

The creation of peptides such as γ-EVG (γ-Glutamyl-Valyl-Glycine) is a dynamic field ready for innovation. While traditional chemical synthesis is effective, it often involves significant resources and waste. Future research is poised to concentrate on greener and more efficient synthetic pathways.

A key area of development is the adoption of chemoenzymatic strategies. nih.gov This approach leverages the high selectivity and mild reaction conditions offered by enzymes like proteases and ligases. nih.govyoutube.com Specifically, γ-glutamyl transpeptidase (GGT) is a common enzyme used to catalyze the transfer of γ-glutamyl groups from donors to amino acids or peptides, making it a prime candidate for synthesizing γ-glutamyl peptides efficiently. researchgate.netnih.gov Research into screening microbial enzymes with high affinity for different acceptors is a promising future direction. researchgate.net The use of engineered proteases, developed through methods like site-directed mutagenesis, can further enhance the activity, stability, and selectivity of peptide synthesis. nih.gov

| Synthetic Strategy | Potential Advantages | Primary Research Focus |

| Green Chemistry | Reduced environmental footprint, potential for lower costs, increased safety. | Utilizing aqueous solvents, developing recyclable catalysts, minimizing protective group chemistry. |

| Optimized Solid-Phase Peptide Synthesis (SPPS) | Higher purity products, increased overall efficiency, amenability to automation. | Development of novel, highly efficient resins, linkers, and coupling reagents. |

| Chemoenzymatic Synthesis | High stereoselectivity, mild and environmentally friendly reaction conditions, fewer side products. nih.gov | Identifying and engineering suitable ligases (e.g., peptiligase) and transpeptidases (e.g., GGT) for specific bond formation. youtube.comresearchgate.net |

Elucidating Undiscovered Biological Functions and Mechanistic Roles in Complex Biological Systems

A significant frontier for future research is the discovery of the biological roles of γ-EVG. The presence of both a γ-glutamyl bond and D-amino acids suggests unique physiological functions. Peptides containing D-amino acids are known to exhibit enhanced stability against degradation by proteases, leading to longer biological half-lives. letstalkacademy.comnih.govlifetein.com This resistance to enzymatic breakdown is a key advantage that may confer specific biological activities. letstalkacademy.comlifetein.com

While most naturally occurring peptides are composed of L-amino acids, those containing D-amino acids are found in various organisms, particularly in bacterial cell walls and as specialized molecules like antibiotics. nih.govfrontiersin.orgrsc.org Their synthesis often occurs through ribosome-independent pathways involving non-ribosomal peptide synthetases (NRPS) or via post-translational modification by racemase enzymes. letstalkacademy.com The functions of γ-glutamyl peptides are diverse, with some acting as allosteric modulators of receptors like the calcium-sensing receptor (CaSR), potentially functioning as intercellular signaling molecules. nih.govnih.gov Given that the specific biological roles for most γ-glutamyl peptides (beyond glutathione) are largely unknown, this remains a fertile area for investigation. nih.gov

Applications as a Biochemical Probe or Tool in Research

The unique structure of γ-EVG makes it an excellent candidate for development into a biochemical probe for studying biological systems. The stability conferred by D-amino acids makes such peptides valuable tools for studying protein-protein interactions as they are resistant to proteases. lifetein.com

One key application is in the study of enzymes. For instance, γ-EVG could serve as a specific substrate to identify and characterize γ-glutamyl transpeptidases (GGTs) or other enzymes that recognize and process γ-glutamyl linkages. nih.govnih.gov Furthermore, by attaching a reporter molecule, such as a fluorescent tag or biotin, to the γ-EVG peptide, researchers can create affinity-based probes. These probes can be used to isolate and identify binding partners like receptors, transporters, or enzymes from complex cellular lysates, a crucial step in elucidating its mechanism of action. The development of such tools is essential for mapping the interactions and pathways in which this peptide may be involved.

Integration of Omics Data and Systems Biology for Comprehensive Understanding

To achieve a holistic understanding of γ-EVG's role, future research must integrate large-scale data from various "omics" disciplines. A systems biology approach, which involves the computational modeling of complex biological interactions, is essential for interpreting this multifaceted data. wikipedia.org

Genome mining, coupled with bioinformatics tools, can identify biosynthetic gene clusters (BGCs) that may be responsible for producing similar peptides in nature. nih.govacs.org This can provide clues about the peptide's evolutionary origins and natural functions. acs.org On a functional level, treating cells or organisms with γ-EVG and subsequently analyzing changes in their molecular profiles can be highly informative:

Metabolomics: Can reveal alterations in metabolic pathways, pointing to the peptide's influence on cellular metabolism.

Proteomics: Can identify changes in protein expression or post-translational modifications, and pinpoint direct protein interaction partners.

Transcriptomics: Can show which genes are up- or down-regulated in response to the peptide, revealing the downstream signaling cascades it triggers.

By integrating these datasets, researchers can construct comprehensive models that describe how γ-EVG functions within the intricate network of a biological system. wikipedia.org

Design and Synthesis of γ-EVG Analogs for Advanced Research Applications

The rational design and synthesis of γ-EVG analogs are critical for advancing the study of its biological functions. By systematically modifying its structure, researchers can perform structure-activity relationship (SAR) studies to identify the chemical features essential for its activity and to develop molecules with enhanced potency, selectivity, or stability. nih.gov

A common strategy is the "D-amino-acid scan," where each L-amino acid in a sequence is systematically replaced with its D-enantiomer to probe the importance of stereochemistry for folding and biological activity. rsc.org Other modifications could involve replacing the γ-glutamyl linkage with a non-hydrolyzable mimic to create enzyme-resistant tools or inhibitors. nih.gov For example, γ-phosphono diester analogues of glutamate (B1630785) have been synthesized as highly potent, irreversible inhibitors of GGT. nih.gov The synthesis of new, orthogonally protected glutamic acid analogs can also enable the creation of complex peptide macrocycles with constrained conformations, potentially leading to higher binding affinities. mit.edu

| Analog Design Strategy | Purpose | Example Modification |

| Amino Acid Substitution | To determine the importance of specific side chains for biological activity (SAR studies). rsc.org | Replace Valine with other hydrophobic residues like Leucine or non-canonical amino acids. |

| Backbone/Linkage Modification | To investigate the role of the γ-glutamyl bond and improve stability. nih.gov | Isosteric replacement of the amide bond or synthesis of phosphonate (B1237965) analogs. nih.gov |

| Conformational Constraint | To enhance binding affinity, selectivity, and metabolic stability. mit.edu | Introduction of cyclic structures (macrocyclization) via new amino acid analogs. mit.edu |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.